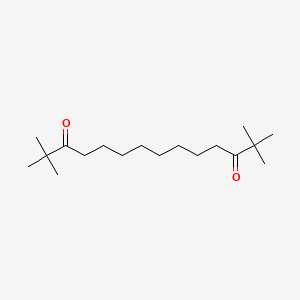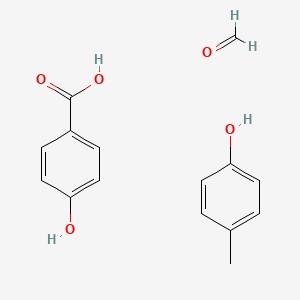
Formaldehyde;4-hydroxybenzoic acid;4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer” is a phenolic resin formed by the polymerization of p-Hydroxybenzoic acid, p-cresol, and formaldehyde. Phenolic resins are known for their high mechanical strength, thermal stability, and resistance to chemicals, making them valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer typically involves a condensation reaction between p-Hydroxybenzoic acid, p-cresol, and formaldehyde. The reaction is usually carried out under acidic or basic conditions, with the choice of catalyst influencing the properties of the resulting polymer.
Acidic Conditions: The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid. The mixture is heated to facilitate the condensation reaction, leading to the formation of the polymer.
Basic Conditions: In this method, bases like sodium hydroxide or potassium hydroxide are used as catalysts. The reaction is carried out at elevated temperatures to promote polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The polymerization process is monitored to ensure consistent quality and properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the polymer can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The polymer can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a matrix for composite materials.
Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance adhesives, coatings, and insulating materials.
Mecanismo De Acción
The mechanism of action of the p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The phenolic groups in the polymer can disrupt bacterial cell membranes, leading to cell lysis.
Drug Delivery: The polymer can encapsulate drugs, allowing for controlled release and targeted delivery.
Tissue Engineering: The polymer provides a biocompatible scaffold that supports cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but lacks the specific properties imparted by p-Hydroxybenzoic acid and p-cresol.
Urea-formaldehyde resin: Used in similar applications but has different mechanical and thermal properties.
Melamine-formaldehyde resin: Known for its hardness and resistance to heat and chemicals.
Uniqueness
The p-Hydroxybenzoic acid, p-cresol, formaldehyde polymer is unique due to the presence of p-Hydroxybenzoic acid and p-cresol, which impart specific chemical and physical properties, such as enhanced thermal stability and antimicrobial activity.
Propiedades
Número CAS |
58587-12-5 |
|---|---|
Fórmula molecular |
C15H16O5 |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
formaldehyde;4-hydroxybenzoic acid;4-methylphenol |
InChI |
InChI=1S/C7H6O3.C7H8O.CH2O/c8-6-3-1-5(2-4-6)7(9)10;1-6-2-4-7(8)5-3-6;1-2/h1-4,8H,(H,9,10);2-5,8H,1H3;1H2 |
Clave InChI |
YHANDPUTIXHXHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)O.C=O.C1=CC(=CC=C1C(=O)O)O |
Números CAS relacionados |
58587-12-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


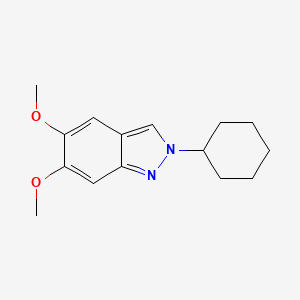
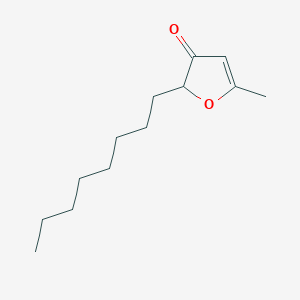
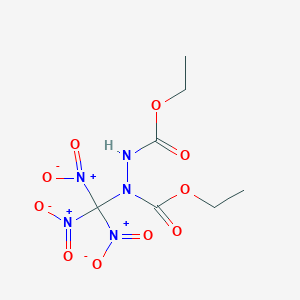
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

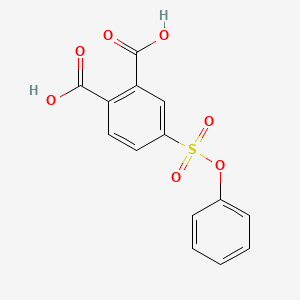
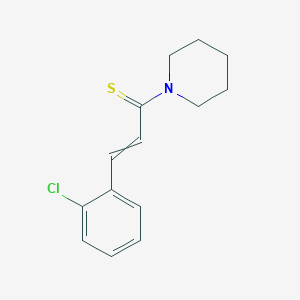
![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
